molecular formula C12H20O4 B7815058 Dibutyl fumarate CAS No. 82807-35-0

Dibutyl fumarate

Cat. No.: B7815058
CAS No.: 82807-35-0
M. Wt: 228.28 g/mol
InChI Key: JBSLOWBPDRZSMB-UHFFFAOYSA-N
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Description

Chemical Identity: Dibutyl fumarate (DBF, CAS 105-75-9) is the trans-isomer of butyl esters derived from fumaric acid. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol. Key identifiers include ECHA registration number 203-327-9 and SMILES notation: C(/C=C/C(=O)OCCCC)(=O)OCCCC .

Synthesis: DBF is synthesized via esterification of fumaric acid with n-butanol using catalysts like concentrated sulfuric acid. Optimal conditions yield 90.5%: molar ratios of fumaric acid:n-butanol:H₂SO₄ = 1:15:7.5, reaction time = 1.5 hours . Alternative catalysts (e.g., p-toluenesulfonic acid) show lower efficiency .

Properties

CAS No.

82807-35-0

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dibutyl but-2-enedioate

InChI

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3

InChI Key

JBSLOWBPDRZSMB-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=CC(=O)OCCCC

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)OCCCC

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC

physical_description

Clear nearly colorless liquid;  [Acros Organics MSDS]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl fumarate is synthesized through the esterification of fumaric acid with butanol. The reaction typically involves heating fumaric acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction proceeds via a Fischer esterification mechanism, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors equipped with efficient heat exchange systems to maintain optimal reaction temperatures. The process is carried out under controlled conditions to ensure high yield and purity of the final product. The resulting this compound is then purified through distillation to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Method A (HCl/H₂SO₄ Catalysis)

  • Reactants : Maleic anhydride (1 mol) + n-butanol (2.2 mol)

  • Catalysts : HCl (3.0 parts, 27% w/w) + H₂SO₄ (0.2 parts, 96%)

  • Conditions :

    • Temperature: 110–140°C under reflux

    • Reaction time: 3 hours

    • Workup: Water removal via azeotropic distillation, followed by vacuum distillation and sodium carbonate wash

  • Yield : 99% (APHA color: <100, crystallizing point: 19.2°C)

Method B (H₂SO₄/Acetonitrile System)

  • Reactants : Maleic anhydride (80 mmol) + 1-butanol (180 mmol)

  • Catalysts : H₂SO₄ (94 mmol) in acetonitrile

  • Conditions :

    • Temperature: 80–85°C

    • Reaction time: 16–18 hours

    • Workup: Extraction with CH₂Cl₂, sodium carbonate wash, and vacuum concentration

  • Yield : 98%

Electrochemical Hydrodimerization

DBF undergoes reductive dimerization in dimethylformamide (DMF) solutions under electrochemical conditions, forming hydrodimers. Alkali metal ions (Li⁺, Na⁺, K⁺) significantly enhance reaction rates via ion-pair formation:

Mechanism

  • Electron Transfer :
    DBF+eDBF\text{DBF} + e^- \rightarrow \text{DBF}^{- -} (radical anion formation)

  • Ion Pairing :
    DBF+M+M+DBF\text{DBF}^{- -} + \text{M}^+ \rightarrow \text{M}^+\text{DBF}^{- -}

  • Dimerization Pathways :

    • Radical coupling: 2 M+DBFDimer2\ \text{M}^+\text{DBF}^{- -} \rightarrow \text{Dimer}

    • Cross-coupling: M+DBF+DBFDimer\text{M}^+\text{DBF}^{- -} + \text{DBF}^{- -} \rightarrow \text{Dimer}

Kinetic Data

Metal IonRelative Rate (vs. No Ion)Dominant Pathway
Li⁺15× fasterRadical coupling
Na⁺10× fasterCross-coupling
K⁺5× fasterCross-coupling
  • Key Insight : Li⁺ maximizes dimerization efficiency by stabilizing radical anions and reducing polymer byproduct formation .

Isomerization and Stability

DBF’s trans-configuration (fumarate) is thermodynamically stable compared to its cis-isomer (dibutyl maleate). Acidic or thermal conditions do not induce isomerization, unlike maleate esters, which readily convert to fumarates under similar conditions .

Biological Reactivity

While not a primary chemical reaction, DBF enhances contact hypersensitivity in murine models by acting as a hapten, facilitating immune sensitization to antigens like fluorescein isothiocyanate (FITC) .

Role in Biochemical Pathways

Fumarate derivatives, including DBF, modulate mitochondrial tricarboxylic acid (TCA) cycle activity. Although DBF itself is not a natural TCA intermediate, its hydrolysis product (fumaric acid) influences:

  • Nitric oxide (NO) synthesis via arginine metabolism

  • Hypoxia-inducible factor (HIF)-1α stabilization under low-oxygen conditions

Scientific Research Applications

Chemical Properties and Industrial Applications

Dibutyl fumarate, with the molecular formula C12H20O4C_{12}H_{20}O_4, is primarily used as a plasticizer . Plasticizers are additives that increase the plasticity or fluidity of a material, making it more workable. DBF is particularly noted for its use in:

  • Polymer Production : It serves as a raw material for synthesizing various polymers, enhancing their flexibility and durability.
  • Coatings and Sealants : DBF is incorporated into paints, varnishes, and adhesives to improve their performance characteristics.
  • Cosmetics : Its properties make it suitable for use in cosmetic formulations, providing texture and stability.

Biological Effects and Sensitization Studies

Recent studies have explored the biological effects of this compound, particularly its potential to enhance contact sensitization. Research involving BALB/c mice has demonstrated that:

  • Adjuvant Effect : DBF enhances the contact hypersensitivity (CHS) response when combined with fluorescein isothiocyanate (FITC). This suggests that DBF may act similarly to dibutyl phthalate (DBP) in promoting immune responses .
  • Mechanism of Action : The underlying mechanism appears to involve increased dendritic cell trafficking from the skin to lymph nodes, which is crucial for the sensitization process .

Therapeutic Applications

Emerging research indicates that fumarates, including this compound, may have therapeutic potential beyond their industrial uses:

  • Neurological Disorders : Fumarates are being investigated for their neuroprotective properties. They have shown promise in treating conditions such as multiple sclerosis and psoriasis due to their antioxidative and immunomodulatory effects .
  • Pharmacokinetics and Drug Formulation : The pharmacokinetic profiles of fumarates are being studied to optimize their therapeutic applications. This includes exploring different routes of administration and dosage regimens to enhance efficacy while minimizing side effects .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplicationKey Findings
Contact HypersensitivityDBF enhances CHS response in mice, similar to DBP. Increased dendritic cell activity observed.
Neurological ApplicationsFumarates show potential in treating multiple sclerosis; mechanisms still under investigation.
Dermatitis RiskStudies indicate potential dermatitis risk associated with DBF exposure in industrial settings.

Mechanism of Action

Dibutyl fumarate is often compared with other plasticizers such as dibutyl phthalate (DBP) and dimethyl fumarate (DMF). While DBP is also used as a plasticizer, it has been banned in consumer products in the European Union due to its potential health risks. Dimethyl fumarate, on the other hand, is used in medical applications and has different chemical properties compared to this compound.

Comparison with Similar Compounds

Dibutyl Maleate (DBM, CAS 105-76-0)

Structural Relationship :
DBM is the cis-isomer of DBF, derived from maleic acid. Both share the molecular formula C₁₂H₂₀O₄ but differ in stereochemistry .

Key Differences :

Property DBF (Trans) DBM (Cis) References
Boiling Point 141°C (8 mmHg) Not explicitly reported
Reactivity Less reactive due to trans Higher reactivity (cis)
Toxicity Moderate irritation Linked to dermatitis
Applications Plasticizers, solvents Industrial plasticizers

Research Findings :

  • DBM enhances contact sensitization in mice models, similar to DBF, but with stronger associations with human dermatitis .
  • Both isomers are synthesized via PdBr₂-catalyzed acetylene dicarbonylation, achieving 76.11% yield under optimized conditions .

Dimethyl Fumarate (DMF, CAS 624-49-7)

Structural and Functional Contrast :
DMF replaces butyl groups with methyl, reducing molecular weight to 144.13 g/mol and altering applications.

Property DBF DMF References
Molecular Weight 228.28 g/mol 144.13 g/mol
Pharmacokinetics Industrial use FDA-approved for multiple sclerosis
Toxicity Low systemic toxicity Requires medical monitoring (48+ hours post-exposure)

Dibutyl Adipate (DBA, CAS 105-99-7)

Structural Basis :
DBA is a diester of adipic acid (hexanedioic acid), differing in backbone length (six carbons vs. four in fumaric acid).

Property DBF DBA References
Backbone Unsaturated (C=C) Saturated (C-C)
Environmental Impact Limited data Used as an analog for EPA toxicity assessments
Plasticizing Efficiency High Moderate

Regulatory Context :

  • The U.S. EPA classifies DBA as a low-priority substance, whereas DBF lacks comprehensive toxicity data .

Diallyl Fumarate (DAF, CAS 637-48-5)

Functional Groups :
DAF substitutes butyl groups with allyl groups, introducing conjugated double bonds for polymerization.

Property DBF DAF References
Reactivity Low High (allyl groups)
Applications Solvents Polymer crosslinking

Catalytic Methods :

Compound Catalysts Yield (%) Conditions References
DBF H₂SO₄ 90.5 1.5 hours, 1:15:7.5 ratio
DBF, DBM, Dibutyl Succinate PdBr₂/LiBr 76.11 55°C, 3 hours

Market Suppliers :

  • DBF is supplied globally by firms like Nantong Xindao Biotech and Simagchem Corporation, emphasizing ≥98% purity .

Toxicity and Regulatory Considerations

  • DBM : Associated with occupational dermatitis and adjuvant effects in hypersensitivity models .
  • DMF : Strict handling protocols due to delayed toxicity symptoms (e.g., respiratory distress) .

Biological Activity

Dibutyl fumarate (DBF) is an organic compound with the chemical formula C12_{12}H20_{20}O4_4. It is a diester of fumaric acid and is known for its various biological activities, particularly in the context of immunological responses and potential health impacts. This article explores the biological activity of this compound, focusing on its effects on skin sensitization, immune response modulation, and its role as an adjuvant in allergic reactions.

PropertyValue
Molecular FormulaC12_{12}H20_{20}O4_4
Molecular Weight228.285 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point280 °C
Melting Point-85 °C
Flash Point136.4 °C

Skin Sensitization and Allergic Reactions

This compound has been implicated in enhancing contact hypersensitivity (CHS), particularly when combined with allergens such as fluorescein isothiocyanate (FITC). In studies involving BALB/c mice, it was observed that the presence of this compound during sensitization significantly increased ear-swelling responses compared to controls treated with acetone alone. This suggests that DBF acts as an adjuvant, enhancing the immune response to allergens.

  • Study Findings :
    • Ear Swelling Response : Mice sensitized with FITC in the presence of 2% DBF exhibited a marked increase in ear swelling at 24 hours post-challenge, indicating a robust immune response.
    • Cytokine Production : The production of interleukin-4 (IL-4) and interferon-gamma (IFN-γ) was significantly elevated in the presence of DBF, although the levels were lower than those observed with dibutyl phthalate (DBP), another related compound .

Immunological Impact

This compound's ability to modulate immune responses can be attributed to its structural similarities with other diester compounds that exhibit immunogenic properties. The cytokine profile observed in experiments indicates that DBF can stimulate both Th1 (IFN-γ) and Th2 (IL-4) pathways, which are crucial in the context of allergic responses.

Comparative Analysis with Related Compounds

This compound's biological activity can be compared with other compounds like dibutyl maleate (DBM) and dibutyl phthalate (DBP). The following table summarizes their effects on immune responses:

CompoundIL-4 ProductionIFN-γ ProductionEar Swelling Response
This compoundModerateModerateEnhanced
Dibutyl MaleateHighSignificantEnhanced
Dibutyl PhthalateVery HighHighMost Enhanced

Case Studies and Research Findings

  • Contact Hypersensitivity Study :
    • A study demonstrated that both this compound and dibutyl maleate significantly enhanced CHS reactions in mouse models when combined with FITC. The cytokine analysis revealed that while both compounds increased IL-4 production, dibutyl phthalate had a more pronounced effect .
  • Environmental Exposure :
    • Research assessing nonphthalate plasticizers found this compound present in house dust samples, suggesting potential environmental exposure routes that could impact human health through skin sensitization mechanisms .
  • Chemical Reaction Studies :
    • Investigations into the chemical reactivity of this compound indicated that it undergoes rapid cycloaddition reactions under specific conditions, which may also play a role in its biological interactions .

Q & A

Q. What are the standard laboratory methods for synthesizing dibutyl fumarate (DBF)?

DBF is typically synthesized via esterification of fumaric acid with n-butanol using acid catalysts. For optimized yields, methodologies include reflux conditions with catalysts like silica aerogel-supported tin tetrachloride (Sn/Si), which enhances reaction efficiency. Characterization of the product involves Fourier-transform infrared spectroscopy (FTIR) to confirm ester carbonyl peaks (~1720 cm⁻¹) and gas chromatography (GC) to assess purity .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Key techniques include:

  • FTIR : Identifies ester functional groups (C=O stretch at ~1720 cm⁻¹) and trans-configuration of the fumarate moiety (C-H out-of-plane bending at ~980 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals peaks for butyl chains (δ 0.9–1.6 ppm) and the alkene protons (δ 6.8 ppm, doublet) .
  • Gas Chromatography (GC) : Quantifies purity and distinguishes DBF from isomers like dibutyl maleate .

Q. How should this compound be safely handled in laboratory settings?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors .
  • First Aid : In case of exposure, wash skin with soap/water and seek medical attention for inhalation incidents .

Q. What are the critical physical properties of DBF relevant to experimental design?

Key properties include:

  • Solubility : 11.09 mg/L in water at 20°C; miscible with organic solvents like ethanol .
  • Boiling Point : 141°C at 8 mmHg .
  • Density : 0.987 g/cm³, which impacts solvent layering in extraction protocols .

Q. What storage conditions are recommended for this compound?

Store in sealed, dry containers at room temperature to prevent hydrolysis. Avoid exposure to moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers address data gaps in the ecological toxicity profile of DBF?

The U.S. EPA’s analog approach is recommended: use structurally similar esters (e.g., dibutyl adipate) to infer toxicity endpoints. Prioritize analogs with validated data on bioaccumulation, aquatic toxicity, and soil mobility. Validate predictions via in vitro assays (e.g., Daphnia magna toxicity tests) .

Q. What experimental designs optimize DBF synthesis yield under varying parameters?

Employ response surface methodology (RSM) with Box-Behnken design to model interactions between variables (e.g., catalyst concentration, temperature, molar ratio). For example, ionic liquid catalysts (e.g., HSO₃-pmimHSO₄⁻) can achieve >90% yield when optimized at 110°C with a 1:3 acid:alcohol ratio .

Q. How can DBF be detected and quantified in environmental matrices like water or soil?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). For non-targeted analysis, high-resolution mass spectrometry (HRMS) coupled with in silico fragmentation (e.g., MSⁿ libraries) identifies DBF and its isomers .

Q. What statistical models are suitable for assessing DBF’s role in mixture toxicity studies?

Bayesian kernel machine regression (BKMR) or quantile-based g-computation can evaluate joint effects of DBF with other contaminants. For example, a 2023 study linked DBF to gestational diabetes mellitus (GDM) by analyzing its interaction with 50+ contaminants using probit regression .

Q. How does geometric isomerism influence DBF’s reactivity compared to dibutyl maleate?

The trans-configuration of DBF reduces steric hindrance, enhancing its stability in polymer applications. In contrast, cis-maleate isomers exhibit higher reactivity in Diels-Alder reactions. Comparative studies using XRD and FTIR can elucidate structural-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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